Wild-Type BTK Inhibition Potency
Ibrutinib-biotin maintains potent inhibition of wild-type BTK with an IC50 range of 0.755-1.02 nM, which is comparable to, though slightly less potent than, the parent compound ibrutinib (IC50 = 0.5 nM) [1]. In contrast, the second-generation inhibitor acalabrutinib demonstrates a significantly higher IC50 of 5.1 ± 1.0 nM, indicating that Ibrutinib-biotin is approximately 5- to 6.8-fold more potent in this biochemical assay [2].
| Evidence Dimension | Biochemical inhibition of wild-type BTK (IC50) |
|---|---|
| Target Compound Data | 0.755-1.02 nM |
| Comparator Or Baseline | Ibrutinib: 0.5 nM; Acalabrutinib: 5.1 ± 1.0 nM |
| Quantified Difference | ~1.5- to 2-fold less potent than ibrutinib; ~5- to 6.8-fold more potent than acalabrutinib |
| Conditions | In vitro kinase assay |
Why This Matters
This data confirms that the biotin modification does not ablate BTK binding affinity, ensuring the probe accurately reflects the target engagement profile of ibrutinib.
- [1] TargetMol. (n.d.). Ibrutinib-biotin Product Page (Catalog No. T18049). Retrieved from https://www.targetmol.cn/compound/Ibrutinib-biotin View Source
- [2] PMC, National Center for Biotechnology Information. (n.d.). Table 1: Kinase selectivity of acalabrutinib, ibrutinib, and zanubrutinib. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
